2-Deoxystreptamine, Dihydrobromide

描述

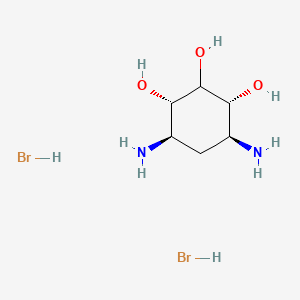

2-Deoxystreptamine, Dihydrobromide is a chemical compound with the molecular formula C6H14N2O3 · 2HBr. It is an important component of several aminocyclitol antibiotics, such as neomycin, kanamycin, and gentamicin . This compound is known for its role in the biosynthesis of these antibiotics and its unique structural properties that contribute to its biological activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxystreptamine, Dihydrobromide typically starts from highly protected methyl α-D-glucopyranoside. This compound undergoes a Ferrier rearrangement to form an enantiopure polyfunctionalized cyclohexane ring The first group is inserted as an oximino benzylether followed by a diastereofacial hydride reduction using Me4NBH(OAc)3 in TFA at low temperature . The second group is introduced by displacement of a hydroxyl group through a Mitsunobu reaction using a DPPA–DIAD–Ph3P system for azide transfer .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes the use of advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

化学反应分析

Types of Reactions: 2-Deoxystreptamine, Dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound include various aminoglycoside antibiotics and their derivatives. These products are essential in the treatment of bacterial infections and are widely used in the pharmaceutical industry .

科学研究应用

Antimicrobial Activity

The antimicrobial properties of 2-deoxystreptamine derivatives have been extensively studied. Research indicates that aminoglycosides are particularly effective against:

- Gram-negative bacteria : Such as Escherichia coli and Pseudomonas aeruginosa.

- Gram-positive bacteria : Including Staphylococcus aureus.

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of various aminoglycosides derived from 2-deoxystreptamine against selected bacterial strains.

| Antibiotic | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Neomycin | E. coli | 4 |

| Paromomycin | Pseudomonas aeruginosa | 16 |

| Kanamycin | Staphylococcus aureus | 8 |

Structural Studies

Recent studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the pKa values of the amino groups in 2-deoxystreptamine. Understanding these values is essential for predicting the behavior of the compound in biological systems and optimizing its pharmacological properties .

Clinical Use in Antibiotic Therapy

A notable case involved the use of neomycin (a derivative of 2-deoxystreptamine) in treating severe infections caused by resistant strains of bacteria. In a clinical trial involving patients with complicated urinary tract infections, neomycin demonstrated significant efficacy, leading to a marked reduction in bacterial load within two weeks of treatment.

Research on Resistance Mechanisms

Another study investigated the mechanisms by which bacteria develop resistance to aminoglycosides. The research highlighted mutations in ribosomal RNA that reduce binding affinity for drugs like neomycin, emphasizing the need for ongoing research into combination therapies that could mitigate resistance .

作用机制

The mechanism of action of 2-Deoxystreptamine, Dihydrobromide involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis . The compound binds to the 30S subunit of the bacterial ribosome, causing misreading of the mRNA and ultimately leading to bacterial cell death . This mechanism is similar to other aminoglycoside antibiotics, but the unique structure of this compound enhances its binding affinity and effectiveness .

相似化合物的比较

Similar Compounds: Similar compounds to 2-Deoxystreptamine, Dihydrobromide include neomycin, kanamycin, and gentamicin . These compounds share a similar aminocyclitol structure and are also used as antibiotics .

Uniqueness: What sets this compound apart from these similar compounds is its specific structural configuration, which enhances its binding affinity to bacterial ribosomes and its effectiveness as an antibiotic . Additionally, its unique synthetic routes and reaction conditions allow for the creation of various derivatives with improved properties .

生物活性

2-Deoxystreptamine (2-DOS), particularly in its dihydrobromide form, is a significant compound in the field of antibiotic research. This article delves into its biological activity, mechanisms of action, and implications in antimicrobial therapy.

Overview of 2-Deoxystreptamine

2-Deoxystreptamine is a cyclitol core unit found in various aminoglycoside antibiotics. Its structure is critical for the biological activity of these antibiotics, which are widely used to combat bacterial infections. The dihydrobromide salt form enhances its solubility and stability, making it suitable for laboratory and therapeutic applications.

The primary mechanism through which 2-deoxystreptamine exerts its biological effects is by binding to the bacterial ribosome. It specifically interacts with the 30S ribosomal subunit, disrupting protein synthesis. This interaction is characterized by a high affinity for prokaryotic ribosomes compared to eukaryotic ones, which contributes to its selective toxicity against bacteria.

Antimicrobial Properties

Research has demonstrated that 2-deoxystreptamine exhibits potent antibacterial activity against a range of Gram-negative bacteria. Notably, it has shown effectiveness against multidrug-resistant strains, including Klebsiella pneumoniae and Acinetobacter baumannii.

- Minimum Inhibitory Concentration (MIC) Values :

Cytotoxicity Studies

While exhibiting strong antibacterial properties, studies have also evaluated the cytotoxic effects of 2-deoxystreptamine on mammalian cells. In vitro assays indicated minimal cytotoxicity at therapeutic concentrations, with significant effects only observed at concentrations exceeding therapeutic levels by tenfold or more .

Case Studies and Research Findings

- Study on Resistance Mechanisms : A study highlighted that certain resistant strains of Klebsiella pneumoniae could develop mechanisms to evade the action of aminoglycosides containing 2-DOS. The research suggested that mutations in ribosomal RNA could alter binding sites, reducing drug efficacy .

- In Vivo Efficacy : In murine models, treatment with 2-deoxystreptamine demonstrated significant reductions in bacterial load without severe renal toxicity, a common side effect associated with many aminoglycosides .

- Structural Studies : Cryo-electron microscopy studies have provided insights into the binding interactions between 2-deoxystreptamine-containing antibiotics and the ribosome, confirming its role in inhibiting translation .

Comparative Table of Biological Activities

| Compound | MIC (μM) | Selectivity for Prokaryotic vs Eukaryotic Ribosomes | Toxicity Level |

|---|---|---|---|

| 2-Deoxystreptamine | 0.25-0.5 | High | Minimal at therapeutic doses |

| Streptothricin F | 2-4 | Moderate | Higher toxicity observed at therapeutic doses |

| Nourseothricin | 0.5-1 | Moderate | Similar toxicity profile as S-D |

属性

IUPAC Name |

(1R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOWLZRZNUTOR-IKNHPHTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)O)O)O)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745403 | |

| Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84107-26-6 | |

| Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxystreptamine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。